3,4-dichloro-N-(pentan-3-yl)benzamide
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Overview
Description
3,4-Dichloro-N-(pentan-3-yl)benzamide is a chemical compound known for its role as an inhibitor in various biological processes. It is primarily used in scientific research, particularly in the study of protease inhibitors. The compound has a molecular formula of C12H15Cl2NO and a molecular weight of 260.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(pentan-3-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
3,4-Dichloro-N-(pentan-3-yl)benzamide is widely used in scientific research due to its inhibitory properties. Some key applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(pentan-3-yl)benzamide involves its binding to the hemopexin (PEX) domain of MT1-MMP. This binding is dependent on specific amino acid residues in the enzyme’s druggable pocket. By binding to the PEX domain, the compound selectively inhibits the collagenolytic activity of MT1-MMP without affecting its catalytic activity. This selective inhibition helps in repressing the pro-tumorigenic activity of MT1-MMP .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(pentan-2-yl)benzamide
- 3,4-Dichloro-N-(1-methylbutyl)benzamide
Uniqueness
3,4-Dichloro-N-(pentan-3-yl)benzamide is unique due to its specific inhibitory action on the PEX domain of MT1-MMP. Unlike other similar compounds, it does not affect the catalytic activity of MT1-MMP, allowing the enzyme to retain its ability to activate MMP-2. This selective inhibition makes it a valuable tool in studying the role of MT1-MMP in various biological processes .
Biological Activity
3,4-Dichloro-N-(pentan-3-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉Cl₂N |
Molecular Weight | 276.22 g/mol |
IUPAC Name | This compound |
CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate enzyme activities or receptor functions, leading to observed pharmacological effects.
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Study on Antimicrobial Activity
In a study published by PubMed, researchers tested the efficacy of several benzamide derivatives, including this compound, against gram-positive bacteria. The results demonstrated that this compound significantly inhibited the growth of MRSA strains compared to standard antibiotics like ciprofloxacin .
Anticancer Activity Assessment
A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound for cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Moderate | Yes |
4-(dimethylamino)-N-(pentan-2-yl)benzamide | Moderate | Low | No |
4-(methylamino)-N-(hexan-4-yl)benzamide | Low | Moderate | Yes |
Properties
IUPAC Name |
3,4-dichloro-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-9(4-2)15-12(16)8-5-6-10(13)11(14)7-8/h5-7,9H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYEQVPWKIXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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